molecular formula C₁₉H₂₆O₃ B023171 4-Methoxyestradiol CAS No. 26788-23-8

4-Methoxyestradiol

Cat. No. B023171
CAS RN: 26788-23-8
M. Wt: 302.4 g/mol
InChI Key: BCWZIZLVBYHFES-PYEWSWHRSA-N
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Description

4-Methoxyestradiol (4-ME2) is an endogenous, naturally occurring methoxylated catechol estrogen and metabolite of estradiol . It is formed by catechol O-methyltransferase via the intermediate 4-hydroxyestradiol . It has estrogenic activity similarly to estrone and 4-hydroxyestrone .


Synthesis Analysis

4-Methoxyestradiol is a metabolite of estradiol, formed by catechol O-methyltransferase via the intermediate 4-hydroxyestradiol . The synthesis of 4-Methoxyestradiol involves the oxidation of estradiol at C4 by CYP1B1, leading to the production of 4-hydroxyestradiol .


Molecular Structure Analysis

The molecular formula of 4-Methoxyestradiol is C19H26O3 . It is a 17beta-hydroxy steroid that is 17beta-estradiol in which the hydrogen at position 4 has been replaced by a methoxy group .


Chemical Reactions Analysis

4-Methoxyestradiol is a product of the oxidation of estradiol at C4 by CYP1B1, leading to the production of 4-hydroxyestradiol . Methoxyestrogens, including 2-methoxyestradiol and 4-methoxyestradiol, have been shown to inhibit both CYP1A1 and CYP1B1 activities .


Physical And Chemical Properties Analysis

The molecular weight of 4-Methoxyestradiol is 302.4 g/mol . The IUPAC name is (8R,9S,13S,14S,17S)-4-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol .

Scientific Research Applications

Cancer Research

4-Methoxyestradiol has been studied extensively in the context of cancer research. It has been found that the concentrations of methoxyestrogen metabolites (2-methoxyestrone, 4-methoxyestradiol and 2-methoxyestradiol) were higher in cancer cases .

Breast Cancer

In the case of breast cancer, the catechol estrogens concentrations (4-hydroxyestradiol, 2-hydroxyestradiol and 16α-hydroxyestrone) were found to be higher by 5–11-fold in comparison with healthy cases .

Steroid Hormones Targeting

4-Methoxyestradiol is being used in the targeting of steroid hormones in cancerogenesis and diagnostics . This is particularly relevant in the context of breast cancer, where steroid hormones play a significant role.

Metabolomics

Metabolomics is a promising analytical method, the principle of which is the study and analysis of metabolites in biological material. 4-Methoxyestradiol plays a role in this field as it is one of the metabolites that can be studied for diagnostic purposes .

Bioavailability Enhancement

The clinical application of 2-methoxyestradiol (2ME) in cancer therapy has been limited by its low solubility and rapid metabolism. Derivatives of 2ME, including 4-Methoxyestradiol, have been synthesized to enhance bioavailability and decrease hepatic metabolism .

Scientific Research Products

4-Methoxyestradiol is also used in the production of scientific research products. It is available for purchase from scientific research product suppliers, indicating its widespread use in various research applications .

Mechanism of Action

Target of Action

4-Methoxyestradiol (4-ME2) is an endogenous, naturally occurring methoxylated catechol estrogen and metabolite of estradiol . It is formed by catechol O-methyltransferase (COMT) via the intermediate 4-hydroxyestradiol . It has estrogenic activity similar to estrone and 4-hydroxyestrone .

Mode of Action

4-ME2 is an angiogenesis inhibitor, and has been shown to attack both tumor cells and their blood supply in preclinical testing . It is a naturally occurring estrogen metabolite but has no undesired estrogenic activity .

Biochemical Pathways

The oxidation of estradiol at C4 by CYP1B1 leads to the production of 4-hydroxyestradiol (4HE), a catechol estradiol with reactive oxygen species (ROS)-dependent, but ER-independent, carcinogenic effects . 4HE can undergo methylation by COMT to 4-methoxyestradiol (4ME), oxidation to quinones, or dehydrogenation (by 17β–HSD) to 4 .

Pharmacokinetics

It is known that catechol estrogens are methylated by the catechol–o–methyltransferase (comt) to 2-, 3- and 4-methoxyestrogens . From hydroxyestradiols, COMT generates two products, 2-methoxyestradiol (2-MeOE 2) and 2–hydroxy–3–methoxyestradiol (2–OH–3–MeOE 2), from 2-OHE 2, but only one product, 4-methoxyestradiol (4-MeOE 2), from 4-OHE 2 .

Action Environment

It is known that hormonal imbalance caused by unopposed estrogen affects the expression of genes involved in cell proliferation and apoptosis, which can lead to uncontrolled cell growth and carcinogenesis . In addition, due to their ability to cause oxidative stress, estradiol metabolites have both carcinogenic and anticarcinogenic properties .

Safety and Hazards

4-Methoxyestradiol is toxic if swallowed, in contact with skin, or if inhaled . It also causes skin irritation and serious eye irritation .

Future Directions

The role of estrogens in the development and progression of diseases such as pulmonary arterial hypertension and breast cancer is being actively researched . The metabolism of estradiol, including the formation of 4-Methoxyestradiol, is a key area of interest. Further studies are needed to understand the complex mechanisms by which estradiol metabolism affects various physiological processes .

properties

IUPAC Name

(8R,9S,13S,14S,17S)-4-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,17+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWZIZLVBYHFES-PYEWSWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50949596
Record name 4-Methoxyestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Methoxy-17beta-estradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012782
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-Methoxyestradiol

CAS RN

26788-23-8
Record name 4-Methoxyestradiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26788-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxyestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026788238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxyestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxyestradiol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6YV5Q2LKS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Methoxy-17beta-estradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012782
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.